Comspan
Description
Properties
CAS No. |
101993-40-2 |
|---|---|
Molecular Formula |
C20H14N4 |
Synonyms |
Comspan |
Origin of Product |
United States |
Chemical Architecture and Functional Monomer Systems Within Comspan Type Resins
Dimethacrylate Monomer Networks: Structure-Reactivity Relationships
The foundation of Comspan-type resins is a network of dimethacrylate monomers. dentsplysirona.com While the exact proprietary blend in this compound is not publicly detailed, dental composites of this nature typically utilize a combination of high molecular weight aromatic dimethacrylates and lower molecular weight aliphatic dimethacrylates to achieve a balance of desired properties such as handling, strength, and reduced polymerization shrinkage. tandfonline.commdpi.com
Commonly, the monomer system includes Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), which is known for its high molecular weight and rigidity, contributing to the strength of the final polymerized resin. isciii.esmdpi.com However, Bis-GMA is highly viscous. mdpi.com To counteract this and improve handling characteristics, lower viscosity dimethacrylate monomers, such as Triethylene glycol dimethacrylate (TEGDMA), are often included as diluents. tandfonline.compocketdentistry.com The addition of TEGDMA not only reduces the viscosity of the resin paste but also increases the cross-linking density of the polymer network, which can enhance the material's resistance to degradation. tandfonline.com The ratio of these monomers is critical in determining the final properties of the resin. For instance, a higher concentration of TEGDMA can lead to increased polymerization shrinkage, a factor that needs to be carefully controlled in dental restorations. isciii.es
The reactivity of these monomers is dictated by the presence of terminal methacrylate groups, which are susceptible to free-radical polymerization. mdpi.com This process leads to the formation of a highly cross-linked, three-dimensional polymer network, providing the structural integrity of the cement. tandfonline.com
Table 1: Common Dimethacrylate Monomers in Dental Resins and Their Properties
| Monomer | Key Characteristics | Impact on Resin Properties |
|---|---|---|
| Bisphenol A-glycidyl methacrylate (Bis-GMA) | High molecular weight, high viscosity, aromatic backbone | Provides strength and stiffness to the composite. isciii.esmdpi.com |
| Triethylene glycol dimethacrylate (TEGDMA) | Low molecular weight, low viscosity, flexible aliphatic chain | Reduces viscosity for improved handling, increases cross-link density. tandfonline.compocketdentistry.com |
| Urethane (B1682113) dimethacrylate (UDMA) | High molecular weight, lower viscosity than Bis-GMA, contains urethane linkages | Offers a good balance of strength, toughness, and lower polymerization shrinkage compared to Bis-GMA/TEGDMA systems. mdpi.com |
Initiator Systems and Their Role in Polymerization Initiation Chemistry
The polymerization of this compound is initiated through a chemical curing mechanism, specifically a redox-initiated system, as it is a self-curing material. dentsplysirona.com
Self-curing resin systems like this compound utilize a two-paste system, a base and a catalyst, which are mixed immediately before application. dentsplysirona.comresearchgate.net The initiation of polymerization occurs through a redox (reduction-oxidation) reaction between components in each paste. A common redox initiator system in dental composites involves an oxidizing agent, typically benzoyl peroxide (BPO), and a reducing agent, which is usually a tertiary amine such as N,N-dimethyl-p-toluidine (DMPT). researchgate.netmdpi.com
When the two pastes are mixed, the amine reacts with the benzoyl peroxide. This reaction leads to the decomposition of the peroxide, generating free radicals. researchgate.net These free radicals then attack the carbon-carbon double bonds of the dimethacrylate monomers, initiating the polymerization chain reaction. researchgate.netmdpi.com This process continues until the monomers are consumed and a rigid, cross-linked polymer network is formed. tandfonline.com The rate of this reaction can be controlled by the concentration of the initiator and accelerator, as well as the presence of inhibitors. researchgate.net
While this compound itself is a self-curing resin, some dental cements are "dual-cure" systems. nih.govgoogle.com These materials combine both chemical (redox) and light-curing mechanisms. nih.govgoogle.com This dual-cure capability ensures that polymerization occurs in areas where light penetration may be limited. nih.gov
In dual-cure systems, in addition to the redox initiators, a photoinitiator system is included. nih.gov A common photoinitiator used in dental resins is camphorquinone (B77051) (CQ). isciii.esjamdsr.com When exposed to blue light (typically in the 400-500 nm wavelength range), camphorquinone becomes excited and reacts with an amine co-initiator to produce free radicals, which then initiate polymerization. researchgate.netjamdsr.com Other photoinitiators, such as phenylbis(2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide (BAPO) and 2,4,6-trimethylbenzoyl-diphenylphosphine oxide (TPO), are also used and can offer advantages like improved color stability. pocketdentistry.comnih.gov The inclusion of a photoinitiator allows for a "command set," where the initial hardening is triggered by light, followed by the slower, chemical-curing process to ensure complete polymerization. google.com
Stabilizers and Inhibitors: Chemical Control of Polymerization Kinetics
To ensure a sufficient working time and to prevent premature polymerization during storage, stabilizers or inhibitors are added to the resin system. dentsplysirona.comisciii.es A commonly used inhibitor in dental resins is butylated hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (B1673460) (MEHQ). isciii.esresearchgate.net
These molecules act as radical scavengers. They react with and neutralize any free radicals that may be generated prematurely due to exposure to ambient light or heat during storage. isciii.es This prevents the initiation of polymerization before the base and catalyst pastes are intentionally mixed. The concentration of the inhibitor is carefully controlled to provide adequate shelf life without excessively prolonging the setting time once the cement is mixed and applied. researchgate.net
Polymerization Dynamics and Network Formation in Self Curing Comspan Analogs
Kinetics of Free Radical Polymerization in Highly Viscous Monomer Mixtures
The polymerization of self-curing resins, which are analogs to Comspan, is a free-radical addition reaction initiated by a chemical redox system. nih.govuzh.ch This process typically involves mixing a base paste containing a monomer and an accelerator (often a tertiary amine) with a catalyst paste containing an initiator (commonly benzoyl peroxide). ontosight.aiuzh.ch The reaction between the accelerator and initiator generates free radicals, which then propagate through the monomer's carbon-carbon double bonds. ontosight.ai
As the reaction continues, the system's viscosity becomes extremely high, and it approaches a glassy state. researchgate.net In this final stage, even the movement of smaller monomer molecules becomes hindered, leading to a decrease in the propagation rate and eventual cessation of the reaction, a phenomenon termed auto-deceleration. mdpi.com The rate of polymerization is also dependent on factors such as the chemical structure of the monomers and the concentration of the initiator. mdpi.com For instance, monomers with higher molecular weight and those capable of forming strong intermolecular interactions, like hydrogen bonds, tend to have higher viscosity and, consequently, different polymerization kinetics. researchgate.net
A comparison of the polymerization rates for different monomers commonly found in dental resins is presented below.
| Monomer | Maximum Polymerization Rate (mol/L·s) | Time to Reach Max Rate (s) |
| TEGDMA | 0.15 | 30 |
| UDMA | 0.25 | 25 |
| Bis-GMA | 0.10 | 40 |
| Bis-EMA | 0.12 | 35 |
This table presents hypothetical but representative data for illustrative purposes, based on general findings in the literature.
Degree of Monomer-to-Polymer Conversion: Chemical Methodologies for Assessment
The degree of conversion (DC), which quantifies the percentage of monomer double bonds converted into single bonds to form the polymer network, is a critical parameter influencing the final mechanical and physical properties of the cured material. ekb.egnih.gov Incomplete conversion can result in a higher amount of unreacted monomers, which can act as plasticizers, reducing the material's strength and biocompatibility. nih.gov The DC in dental composites typically ranges from 40% to 75%. nih.govmdpi.com
The most common chemical methodology for assessing the DC is Fourier-transform infrared (FTIR) spectroscopy. nih.govnih.gov This technique measures the change in the concentration of the aliphatic carbon-carbon double bonds (C=C) relative to an internal standard, often an aromatic C-C bond within the monomer structure, before and after polymerization. nih.govnih.gov The absorbance peaks corresponding to the C=C stretching vibration (typically around 1637 cm⁻¹) are monitored. nih.gov
The degree of conversion can be calculated using the following formula: DC (%) = [1 - (Absorbance of aliphatic C=C after curing / Absorbance of aromatic C-C after curing) / (Absorbance of aliphatic C=C before curing / Absorbance of aromatic C-C before curing)] x 100
Another technique used to evaluate the extent of polymerization is Raman spectroscopy, which offers similar capabilities to FTIR. High-performance liquid chromatography (HPLC) can also be employed to quantify the amount of residual, unreacted monomers that can be eluted from the polymerized material. mdpi.com
The table below shows typical degrees of conversion for common dental resin monomers.
| Monomer | Degree of Conversion (%) |
| TEGDMA | 65 - 75 |
| UDMA | 60 - 70 |
| Bis-GMA | 50 - 60 |
| Bis-EMA | 55 - 65 |
This table presents hypothetical but representative data for illustrative purposes, based on general findings in the literature. researchgate.net
Influence of Polymerization Exotherm on Microstructural Development
The free-radical polymerization of methacrylate (B99206) monomers is a highly exothermic reaction, meaning it releases a significant amount of heat. researchgate.netresearchgate.net This polymerization exotherm can cause a substantial temperature rise within the material during curing. researchgate.netmdpi.com The temperature increase, in turn, influences the polymerization kinetics and the final microstructure of the polymer network.
An increase in temperature enhances the mobility of the monomer molecules and growing polymer chains, which can lead to a higher degree of conversion. mdpi.comallenpress.com The heat generated can provide the necessary energy for molecules to overcome diffusional limitations, especially in the later stages of polymerization. aston.ac.uk
However, the rapid temperature rise can also have complex effects on the microstructural development. The thermal expansion of the material due to the exotherm can partially counteract the polymerization shrinkage in the initial stages. researchgate.net Furthermore, the rate of temperature change can influence the formation of the network structure. A very rapid polymerization, driven by a strong exotherm, might lead to the early formation of a rigid, glassy network that traps unreacted monomers, potentially limiting the final degree of conversion in some cases. nih.gov The interplay between the heat generated, the rate of polymerization, and the evolving viscosity and glass transition temperature of the material ultimately dictates the final microstructure and properties of the self-curing resin. aston.ac.ukmdpi.com
Interfacial Chemistry and Adhesion Mechanisms of Comspan Based Materials
Chemical Interactions with Metallic Substrates
Comspan is a two-paste, self-curing composite resin cement formulated with a Bis-GMA (bisphenol A-glycidyl methacrylate) resin base. dentsplysirona.comamtouch.com It is designed for the cementation of cast metal restorations, such as resin-bonded retainers (Maryland bridges), to tooth structure. dentsplysirona.comdcdental.com The success of this bond is highly dependent on the chemical and micromechanical interactions occurring at the interface between the metal and the resin.
Table 1: Composition of this compound® Composite Luting Cement System This table is based on the manufacturer's safety data sheet and product information.
| Component | Chemical Constituents |
|---|---|
| Base Paste | Dimethacrylate Resins, Stabilizers, Glass Fillers, Fumed silica (B1680970), Titanium Dioxide, Pigments. dentsplysirona.com |
| Catalyst Paste | Dimethacrylate Resins, Catalyst, Stabilizers, Glass Fillers, Fumed Silica, Pigments. dentsplysirona.com |
| Self Cure Bonding Agent | Dimethacrylate resins, Initiators, Stabilizers. dentsplysirona.com |
| Tooth Conditioner Gel | 34% Phosphoric acid, Water, Silicon Dioxide, Surfactants, Blue Colorant. dentsplysirona.com |
Role of Surface Pre-Treatments (e.g., Acid Etching, Sandblasting) on Surface Chemistry
To achieve a durable bond, the metallic substrate must undergo surface pre-treatment. This compound is indicated for use on restorations that are perforated, electrolytically etched, chemically etched, or mechanically sandblasted. dentsplysirona.comdentsplysirona.com These treatments modify the surface topography and, crucially, its chemistry to make it more receptive to bonding.
Sandblasting (Airborne-Particle Abrasion): This is a common method for treating dental alloys. cda-adc.ca The process involves projecting abrasive particles, typically aluminum oxide (Al₂O₃), at the metal surface. researchgate.net From a chemical perspective, sandblasting does more than just increase surface roughness for micromechanical interlocking. nih.govscielo.br It cleans the surface by removing contaminants and weak oxide layers. researchgate.net The high-energy impact can embed some of the alumina (B75360) particles into the metal surface, with studies showing an increase in alumina content from 14 to 37 wt% on the surface of some alloys. nih.govamse.org.cn This altered surface layer, rich in aluminum oxide, presents a more reactive substrate for bonding compared to the native metal oxide. plos.org Furthermore, the process can induce crystalline defects and increase surface energy, which enhances wettability by the resin adhesive. nih.govamse.org.cn
Acid Etching: This technique uses acids to selectively dissolve parts of the metal surface, creating microscopic irregularities. For materials like titanium, acid etching can remove surface contaminants and create a clean, porous, and crystalline oxide layer. researchgate.netnih.gov This controlled corrosion process increases the surface area and creates a chemically activated surface that is more favorable for adhesive bonding. mdpi.com
Table 2: Effects of Common Metal Surface Pre-Treatments
| Treatment Method | Primary Physical Effect | Key Chemical Surface Changes |
|---|---|---|
| Sandblasting (Al₂O₃) | Increases surface roughness and area. researchgate.net | Removes contaminants; embeds reactive alumina particles; increases surface energy. nih.govplos.org |
| Acid Etching | Creates micro-pits and irregularities. mdpi.com | Removes native oxide layer; creates a clean, porous, and chemically active oxide layer. researchgate.netnih.gov |
| Electrolytic Etching | Produces a deep, retentive etch pattern. | Creates a highly structured, clean surface with increased potential for micromechanical and chemical bonding. |
Mechanisms of Chemical Adsorption and Covalent Bonding at the Metal-Resin Interface
The adhesion of this compound's dimethacrylate resin system to a prepared metal surface occurs through a combination of mechanical and chemical mechanisms. cda-adc.ca While micromechanical interlocking created by surface roughening is significant, chemical interactions at the molecular level are vital for a durable bond.
The metal alloys used in dentistry form a thin surface layer of metal oxides. nih.govscielo.br The functional groups within the resin adhesive can interact with this oxide layer. The primary mechanisms include:
Chemical Adsorption: Polar groups within the resin structure can form secondary bonds, such as van der Waals forces and hydrogen bonds, with the metal oxides on the substrate surface. scielo.br
Covalent Bonding: While the dimethacrylate resins in the this compound system are not specifically designed as adhesive monomers, some chemical bonding can occur. Research on related epoxy resin systems, which share oxirane rings, shows that these compounds can chemically adsorb onto iron and zinc oxides. nipponsteel.com This suggests a potential for direct chemical interaction between the resin matrix and the prepared metal surface. The oxide layer on base metals plays a significant role in wettability and the potential formation of chemical bonds with resin cements. nih.gov
Comparative Analysis of Functional Monomers in Promoting Metal Adhesion (e.g., 4-META, 10-MDP in related systems)
While this compound itself is a Bis-GMA based formulation, other resin cement systems incorporate specific functional monomers to enhance chemical adhesion to metals. dentsplysirona.comdentsplysirona.com An analysis of these monomers provides context for understanding advanced metal-resin bonding. Two of the most well-researched are 4-META (4-methacryloyloxyethyl trimellitate anhydride) and 10-MDP (10-methacryloyloxydecyl dihydrogen phosphate).
10-MDP: This phosphate (B84403) monomer has demonstrated a strong and stable chemical bond to metal oxides. nih.gov The dihydrogen phosphate group at one end of the 10-MDP molecule can react with metal oxides (like those of titanium or chromium in base alloys) to form a stable, water-resistant bond. scielo.brnih.govallenpress.com The other end of the molecule has a methacrylate (B99206) group that co-polymerizes with the resin matrix of the cement.
4-META: This monomer contains a carboxylic acid anhydride (B1165640) group, which is also reactive and capable of bonding to metal oxides.
Studies comparing these monomers have shown that 10-MDP is particularly effective at improving the adhesive performance of resin cements to titanium. researchgate.net In one study, a primer with 10wt% 10-MDP yielded the highest tensile bond strength for Panavia Fluoro Cement to titanium, significantly outperforming 4-META based primers. researchgate.netjst.go.jp For SuperBond C&B cement, while the differences were not as large, primers with 10-MDP still resulted in higher bond strengths than those with 4-META. researchgate.net
Table 3: Comparative Tensile Bond Strength (TBS) of Experimental Primers on Titanium Data adapted from a 2006 study by Mine et al. investigating the effect of 4-MET and 10-MDP-based primers on resin bonding to titanium. researchgate.net
| Primer Monomer | Concentration | TBS with Panavia Fluoro Cement (MPa) | TBS with SuperBond C&B (MPa) |
|---|---|---|---|
| Control (No Primer) | N/A | 11.0 ± 2.6 | 21.3 ± 3.4 |
| 4-MET | 1 wt% | 11.2 ± 2.4 | 19.3 ± 4.2 |
| 4-MET | 10 wt% | 11.4 ± 3.1 | 18.2 ± 2.9 |
| 10-MDP | 1 wt% | 16.5 ± 2.5 | 23.3 ± 3.3 |
| 10-MDP | 10 wt% | 22.3 ± 3.4 | 24.2 ± 4.0 |
Chemical Bonding to Mineralized Substrates (e.g., Enamel)
The this compound system is designed to bond metal restorations to acid-etched enamel surfaces. dentsplysirona.com This process relies on creating a strong micromechanical and chemical link with the mineralized tooth structure.
Acid-Etching Effects on Enamel Surface Reactivity
The this compound kit includes a 34% phosphoric acid tooth conditioner gel. dentsplysirona.com The application of phosphoric acid to enamel is a fundamental step in adhesive dentistry. Enamel is a highly mineralized tissue, composed primarily of hydroxyapatite (B223615) crystals arranged in prisms. mdpi.com
The acid has several effects on the enamel surface:
Selective Demineralization: The acid preferentially dissolves the hydroxyapatite crystals, removing approximately 10µm of the surface enamel. revmaterialeplastice.ro This creates a porous layer ranging from 5 to 50µm in depth. revmaterialeplastice.ro The dissolution is not uniform; it creates distinct etching patterns (often described as honeycomb-like) by dissolving either the prism cores or the prism peripheries. revmaterialeplastice.ronih.gov
Increased Surface Area and Energy: The creation of these microscopic pores dramatically increases the surface area available for bonding. revmaterialeplastice.ro It also transforms the enamel from a relatively smooth, low-energy surface into a high-energy, chemically reactive substrate that is more easily "wetted" by the adhesive resin. revmaterialeplastice.ronih.gov
Surface Cleaning: The acid effectively removes the microscopic "smear layer" of debris left over from tooth preparation, exposing a clean and receptive enamel surface. termedia.pl
Altered Surface Charge: Studies have shown that phosphoric acid etching can increase the negative charge on the enamel surface, which may facilitate chemical interactions with certain adhesive monomers. nih.govacs.org
Hybrid Layer Formation: Chemical Nature and Interpenetration
Following acid etching, a low-viscosity resin bonding agent is applied. In the this compound system, this is the "Self Cure Bonding Agent," which is composed of dimethacrylate resins. dentsplysirona.com This unfilled resin has a low viscosity that allows it to penetrate, or interpenetrate, the microscopic pores created by the acid etchant. bezmialemscience.org
When this infiltrated resin is polymerized (cured), it becomes micromechanically interlocked with the remaining enamel structure. bezmialemscience.orgjournal-imab-bg.org This inter-diffusion zone, composed of a mixture of resin and residual enamel crystallites, is known as the hybrid layer . journal-imab-bg.orgdentalproductsreport.com It is not purely tooth tissue nor purely resin, but a true hybrid of the two. dentalproductsreport.com This layer is the cornerstone of modern adhesive dentistry, providing a strong and durable micromechanical bond that seals the interface between the restoration and the tooth. bezmialemscience.orgdentalproductsreport.com
Theoretical Models of Interfacial Adhesion in Dental Cements
The durable bond between dental cements and tooth structure or restorative materials is a complex phenomenon governed by several theoretical models of adhesion. For this compound, a self-curing composite resin cement based on dimethacrylate resins, its adhesive capabilities can be understood through a combination of mechanical, chemical, and physical adhesion theories. numberanalytics.comuobaghdad.edu.iqfrontiersin.orgpocketdentistry.com The primary mechanisms at play are mechanical interlocking, adsorption, diffusion, and chemical bonding, which collectively contribute to the clinical success of this compound-based restorations. 43.230.198
The composition of this compound includes dimethacrylate resins (such as BIS-GMA), glass fillers, and fumed silica. guident.net This formulation is designed to achieve high compressive and tensile strengths and to facilitate strong adhesion to appropriately prepared surfaces, such as acid-etched enamel and various metal alloys. koreascience.krnih.govnih.gov The adhesion is not intrinsic but relies on surface treatments that create favorable conditions for these bonding mechanisms to occur. frontiersin.orgpocketdentistry.com
The adsorption theory of adhesion posits that materials adhere due to the intermolecular forces established at the interface. numberanalytics.comrsc.org When the adhesive, in this case, the fluid this compound resin, comes into intimate contact with the substrate (enamel or metal), forces such as van der Waals forces (including London dispersion forces, and dipole-dipole interactions) and hydrogen bonds are generated. numberanalytics.comuobaghdad.edu.iqrsc.org
For effective adsorption, the adhesive must thoroughly "wet" the substrate. numberanalytics.comrsc.org Wetting is the ability of a liquid to maintain contact with a solid surface, and it is quantified by the contact angle. nih.gov A low contact angle indicates good wettability. The surface energy of the substrate is a critical factor; clean, high-energy surfaces are more readily wetted by adhesives. numberanalytics.comnih.gov Acid etching of enamel, for instance, removes surface contaminants and creates a high-energy surface, promoting the spreading of the resin cement. frontiersin.org Similarly, treatments like sandblasting on metal alloys clean and activate the surface, improving wettability. scielo.br
Studies on Bis-GMA based composites, the main resin component of this compound, show that their surface free energy is typically in a range considered to have poor to moderate adhesion, making surface preparation of the adherend critical. nih.govresearchgate.net The dimethacrylate resins in this compound possess both hydrophobic and hydrophilic characteristics, which aids in their interaction with different substrates. nih.govbham.ac.uk
The diffusion theory of adhesion suggests that adhesion occurs through the inter-diffusion of mobile molecules across the interface. numberanalytics.comuobaghdad.edu.iq This model is most relevant when both the adhesive and the substrate are polymers with compatible solubility parameters, allowing for the entanglement of polymer chains. rsc.orgnih.gov
In the context of this compound, the diffusion model is particularly applicable at the interface with a bonding agent or a resin-infiltrated collagen network in dentin. uobaghdad.edu.iqpocketdentistry.com The monomers within the this compound cement, such as Bis-GMA and other dimethacrylates, can diffuse into the polymer-based bonding agent applied to the tooth surface. nih.gov The subsequent polymerization of the entire complex creates a continuous, interlocked structure. While this compound is primarily used for bonding to enamel and metal, the principles of diffusion are fundamental to the behavior of its resin components. The mobility and diffusion of these monomers are influenced by their molecular weight and the viscosity of the cement. ontosight.ai
Mechanical interlocking is a primary mechanism for the adhesion of resin cements like this compound. numberanalytics.comfrontiersin.org This model relies on the penetration of the liquid cement into the microscopic and macroscopic irregularities of the substrate surface. Upon hardening, the cement becomes mechanically locked into these features. 43.230.198
In bonding to enamel, this is achieved through acid etching, typically with phosphoric acid. nih.gov This process selectively dissolves the enamel structure, creating a microporous surface with numerous undercuts. nih.govsmilesofvirginia.com The low-viscosity this compound resin penetrates these porosities, forming resin tags that, once polymerized, provide a strong and durable micromechanical bond. smilesofvirginia.comnih.gov Scanning electron microscopy (SEM) studies of etched enamel show the formation of these resin tags, which can be 10-20 µm in length. nih.gov
For adhesion to metal alloys, surface roughening via sandblasting (airborne-particle abrasion) with aluminum oxide particles serves a similar purpose. scielo.brnih.gov This process increases the surface area and creates irregularities for the cement to flow into, significantly enhancing bond strength compared to polished surfaces. nih.govnih.gov Research has demonstrated the superior bond strength of this compound to sandblasted and silicoated alloys over non-treated surfaces. nih.govkoreascience.kr
The dimethacrylate resins in this compound can interact with the oxide layers present on the surface of base metal alloys like Ni-Cr. nih.gov Surface treatments such as sandblasting not only roughen the surface but also create a more reactive, oxidized layer that can chemically bond with certain functional monomers in resin cements. scielo.brnih.gov
Furthermore, the use of primers or special surface treatments can introduce chemical bonding. For instance, silicoating a metal surface deposits a thin layer of silica. nih.govkoreascience.kr A silane (B1218182) coupling agent can then be applied, which acts as a bridge, forming covalent bonds with the silica on the metal surface and copolymerizing with the methacrylate groups of the this compound resin. scielo.brthejcdp.com Studies have shown that silicoating significantly increases the bond strength of this compound to various alloys. nih.gov
The following tables present research findings on the tensile bond strength of this compound, illustrating the practical effects of these theoretical models.
Table 1: Tensile Bond Strength of this compound to Etched Enamel and Metal Alloys
| Substrate | Surface Treatment | Mean Tensile Bond Strength (MPa) | Standard Deviation (MPa) | Reference Study |
|---|---|---|---|---|
| Ni-Cr-Be Alloy | Electrochemically Etched | 17.55 | 4.17 | A STUDY ON THE TENSILE BOND STRENGTH OF ETCHED-METAL RESIN-BONDED RETAINERS koreascience.kr |
| Non-noble Alloy | Chemically Etched | Reported as the highest among four resins tested, but specific values not provided in the abstract. | An in vitro study of the tensile strength of the resin bond between chemically etched non-noble alloy and enamel nih.gov | |
| Rexillium III (Ni-Cr-Be) | Electrolytically Etched | 32.21 | N/A | Tensile bond strengths of this compound® to electrolytically etched metal with and without enamel bonding researchgate.net |
| Rexillium III (Ni-Cr-Be) with Bonding Agent | Electrolytically Etched | 39.24 | N/A | Tensile bond strengths of this compound® to electrolytically etched metal with and without enamel bonding researchgate.net |
Note: Bond strength values may be converted from other units (e.g., kg/cm²) for consistency. 1 kg/cm² ≈ 0.098 MPa.
Table 2: Effect of Surface Treatment on Tensile Bond Strength of this compound Opaque to Various Alloys
| Alloy | Surface Treatment | Mean Tensile Bond Strength (MPa) | Condition | Reference Study |
|---|---|---|---|---|
| Wirobond (Co-Cr) | Silicoated | ~28 | Before Thermocycling | Strength of bond with this compound Opaque to three silicoated alloys and titanium nih.gov |
| Wirobond (Co-Cr) | Silicoated | ~28 | After Thermocycling | Strength of bond with this compound Opaque to three silicoated alloys and titanium nih.gov |
| Titanium | Silicoated | ~26 | Before Thermocycling | Strength of bond with this compound Opaque to three silicoated alloys and titanium nih.gov |
| Titanium | Silicoated | ~26 | After Thermocycling | Strength of bond with this compound Opaque to three silicoated alloys and titanium nih.gov |
| High-gold alloy | Sandblasted | ~10 | Before Thermocycling | Strength of bond with this compound Opaque to three silicoated alloys and titanium nih.gov |
| High-gold alloy | Sandblasted | ~5 | After Thermocycling | Strength of bond with this compound Opaque to three silicoated alloys and titanium nih.gov |
| Biobond Plus (Ni-Cr) | Grit-blasted (50µm Alumina) | 14.6 | 24h in water at 37°C | Technical note: resin-to-metal bonds mediated by adhesion promoters nih.gov |
| Biobond Plus (Ni-Cr) | Electrolytically Etched | 22.7 | 24h in water at 37°C | Technical note: resin-to-metal bonds mediated by adhesion promoters nih.gov |
Note: Values from graphs in the source are approximated.
Table 3: Shear Bond Strength of this compound to Ni-Cr-Be Alloy
| Alloy | Surface Treatment | Mean Shear Bond Strength (MPa) | Condition | Reference Study |
|---|---|---|---|---|
| Rexillium III (Ni-Cr-Be) | Air-abraded (50µm Al₂O₃) | Significantly lower than Super Bond at 24h, but increased after thermocycling. | 24 hours | Shear bond strengths of resin adhesive cements to dentin and Ni-Cr-Be alloy nih.gov |
| Rexillium III (Ni-Cr-Be) | Air-abraded (50µm Al₂O₃) | Not significantly different from Panavia and Super Bond after thermocycling. | After 2,500 Thermocycles | Shear bond strengths of resin adhesive cements to dentin and Ni-Cr-Be alloy nih.gov |
Chemical Degradation Pathways and Stability of Comspan S Polymer Matrix
Hydrolytic Degradation of Ester Bonds in Dimethacrylate Polymers
The polymer network of Comspan is formed through the polymerization of dimethacrylate monomers, which are characterized by the presence of ester bonds. These ester linkages are the primary sites for hydrolytic degradation, a process where water molecules cleave the chemical bonds. In the oral cavity, this process is facilitated by the constant presence of saliva.
The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group, leading to the formation of a carboxylic acid and an alcohol. This scission of the polymer chains can reduce the material's mechanical integrity over time. The rate of hydrolysis is influenced by several factors, including the local pH and the presence of enzymes. Salivary enzymes, such as cholesterol esterase, can act as catalysts, accelerating the breakdown of the resin matrix.
Studies have shown that the chemical structure of the monomers themselves plays a significant role in their susceptibility to hydrolysis. Monomers with higher water sorption and more exposed ester groups may exhibit faster degradation rates. This degradation can lead to a gradual loss of mass and a reduction in the fracture toughness of the composite material.
Oxidative Degradation Mechanisms within the Resin Network
Oxidative degradation represents another significant pathway for the chemical breakdown of the this compound resin network. This process involves the reaction of the polymer with oxygen and other reactive species present in the oral environment. The initiation of oxidation can be triggered by heat, light, or the presence of free radicals.
The mechanism often begins with the formation of free radicals on the polymer backbone. These radicals can then react with oxygen to form peroxy radicals, which can subsequently abstract a hydrogen atom from an adjacent polymer chain, propagating a chain reaction of degradation. This process leads to chain scission and cross-linking, altering the physical and mechanical properties of the resin. The byproducts of oxidative degradation can include formaldehyde, which may leach from the composite.
The presence of unreacted double bonds within the polymer matrix, a result of incomplete polymerization, can serve as active sites for oxidation, making the material more vulnerable to this form of degradation.
Leaching of Unreacted Monomers and Additives: Chemical Analysis
During the polymerization process of this compound, a certain percentage of monomers may not fully react, remaining trapped within the polymer network. Over time, these unreacted monomers, along with other additives like initiators and inhibitors, can leach out of the material into the surrounding oral environment.
The most commonly leached monomers from dimethacrylate-based composites are Bisphenol A glycidyl (B131873) dimethacrylate (BisGMA), triethylene glycol dimethacrylate (TEGDMA), and urethane (B1682113) dimethacrylate (UDMA). The amount and rate of leaching are highest in the initial period after placement and gradually decrease over time. This process is primarily diffusion-controlled and is influenced by the solvent properties of the surrounding medium, with ethanol-water mixtures often used in vitro to simulate the clinical situation and accelerate the leaching process.
Chemical analysis, typically using high-performance liquid chromatography (HPLC), is employed to identify and quantify the leached substances. The leaching of these components is a concern for both the material's stability, as it can lead to increased water sorption and degradation, and its biocompatibility.
Table 1: Common Leachable Components from Dimethacrylate-Based Resins
| Compound Type | Specific Chemical | Potential Origin |
| Monomers | Bisphenol A glycidyl dimethacrylate (BisGMA) | Unreacted monomer |
| Monomers | Triethylene glycol dimethacrylate (TEGDMA) | Unreacted monomer |
| Monomers | Urethane dimethacrylate (UDMA) | Unreacted monomer |
| Additives | Camphorquinone (B77051) | Photoinitiator |
| Additives | Dimethylaminoethyl methacrylate (B99206) (DMAEMA) | Co-initiator |
| Degradation Products | Bisphenol A (BPA) | Hydrolytic breakdown of BisGMA |
This table is interactive. You can sort and filter the data.
Long-Term Chemical Stability under Simulated Oral Environment Conditions (In Vitro Studies)
To assess the long-term chemical stability of materials like this compound, in vitro studies are conducted to simulate the conditions of the oral cavity. These studies typically involve immersing the composite material in artificial saliva or other relevant solutions for extended periods, often at an elevated temperature (e.g., 37°C) to mimic body temperature.
Key parameters monitored during these studies include water sorption, solubility, and mass loss. Water sorption refers to the uptake of water by the material, which can act as a plasticizer, reducing its mechanical properties, and also facilitate hydrolytic degradation. Solubility and mass loss indicate the amount of material that is lost over time due to the leaching of unreacted components and degradation products.
Long-term studies have shown that after an initial period of significant monomer release, the degradation process continues at a slower rate, leading to a gradual decline in the material's structural integrity. The specific composition of the resin matrix and the filler particles significantly impacts these long-term stability parameters.
Table 2: Representative Data from In Vitro Aging of a Dental Composite
| Aging Period (Days) | Water Sorption (µg/mm³) | Mass Loss (%) | Flexural Strength (MPa) |
| 1 | 15.2 | 0.1 | 135 |
| 30 | 25.8 | 0.4 | 120 |
| 90 | 30.5 | 0.7 | 112 |
| 180 | 34.1 | 1.1 | 105 |
This table is interactive and represents typical data for illustrative purposes. You can sort and filter the data.
Advanced Spectroscopic and Chromatographic Characterization of Comspan S Chemical Composition and Microstructure
Vibrational Spectroscopy (FTIR, Raman) for Polymerization Monitoring and Chemical Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides molecular-level information by probing the vibrational modes of chemical bonds. These techniques are invaluable for identifying the functional groups present in Comspan's organic matrix and inorganic fillers, and crucially, for monitoring the polymerization process. mdpi.comresearchgate.netmdpi.com
Chemical Identification: FTIR and Raman spectra of this compound would exhibit characteristic peaks corresponding to the various functional groups within the dimethacrylate monomers (e.g., C=C stretching from methacrylate (B99206) groups, C=O stretching from ester groups, C-H bending from alkyl chains) and the inorganic fillers (e.g., Si-O vibrations from silica (B1680970) and glass). mdpi.commdpi.com By comparing the observed spectra to reference spectra of known components like Bis-GMA, other methacrylate monomers, and the specific types of glass and silica used, the chemical identity of the main constituents can be confirmed.
Polymerization Monitoring: The polymerization of dimethacrylate monomers involves the conversion of C=C double bonds into C-C single bonds, forming the polymer network. ignited.in Both FTIR and Raman spectroscopy can monitor this conversion by observing the decrease in intensity of characteristic C=C stretching vibrations (around 1638 cm⁻¹ in Raman and 1630-1640 cm⁻¹ in FTIR for methacrylates) as polymerization progresses. The degree of monomer conversion, a critical factor influencing the mechanical properties and stability of the composite, can be semi-quantitatively determined by monitoring the relative change in intensity of these peaks compared to a reference peak that remains constant during polymerization (e.g., an aromatic ring vibration in Bis-GMA). researchgate.net
Data Tables (Illustrative Example):
An interactive table in a research article would typically present peak assignments from FTIR and Raman spectra, showing the wave numbers (cm⁻¹) and corresponding functional groups identified in this compound's components. Another table could show the change in intensity ratios of polymerization-sensitive peaks (C=C) to reference peaks as a function of curing time or energy, allowing for the calculation of monomer conversion percentages.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Conversion and Network Structure
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules based on the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. For a material like this compound, NMR is particularly powerful for quantifying the extent of monomer conversion and gaining insights into the structure of the resulting polymer network. mdpi.comresearchgate.netignited.in
Monomer Conversion: Similar to vibrational spectroscopy, NMR can quantify monomer conversion by monitoring the signals corresponding to the polymerizable vinyl protons (C=CH₂) in the methacrylate monomers. As polymerization occurs, these signals decrease in intensity as they are converted to aliphatic protons (CH-CH₂) within the polymer backbone. By comparing the integrated intensity of the vinyl proton signals before and after curing to that of an internal standard or a stable signal within the monomer molecule, the degree of conversion can be accurately determined. researchgate.netignited.in
Network Structure: Solid-state NMR techniques can provide information about the mobility and local environment of polymer chains, offering insights into the heterogeneity and crosslink density of the polymer network formed in this compound. researchgate.netignited.in Techniques like ¹³C solid-state NMR can differentiate between different types of carbon atoms in the polymer structure, providing details about the polymer backbone and pendant groups. Pulse sequences like cross-polarization (CP) and magic angle spinning (MAS) are employed to obtain high-resolution spectra from solid samples. The relaxation times measured by NMR can also provide information about the dynamics of the polymer chains, which is related to the network structure and its physical properties. ignited.in
Data Tables (Illustrative Example):
An interactive table in a research article would typically include ¹H and ¹³C NMR chemical shifts (ppm) and peak assignments for the identified monomers and the corresponding polymer structure in this compound. Another table could present the calculated monomer conversion percentages based on the integration of specific NMR signals, potentially showing variations with different curing conditions.
Mass Spectrometry (MS) for Identification of Degradation Products and Leachable Species
Mass Spectrometry (MS), often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a highly sensitive technique for identifying and quantifying trace amounts of compounds. This is crucial for analyzing potential degradation products that might form over time in this compound and identifying leachable species that could be released from the material. campoly.com
Identification of Degradation Products: Dental composites can undergo degradation in the oral environment due to factors like hydrolysis, enzymatic activity, and mechanical stress. MS can be used to analyze extracts from aged or stressed this compound samples to identify the chemical nature of degradation products. By analyzing the mass-to-charge ratio (m/z) of fragmented ions, the molecular weight and structural information of these products can be determined. campoly.com GC-MS is suitable for volatile or semi-volatile degradation products, while LC-MS is preferred for less volatile or more polar compounds.
Leachable Species: Unreacted monomers, initiators, co-initiators, and other additives from the composite formulation can potentially leach out into the surrounding environment. dentsplysirona.comamtouch.com GC-MS or LC-MS can be employed to analyze solutions that have been in contact with this compound to identify and quantify these leachable species. This is important for assessing the biocompatibility and safety of the material. The fragmentation patterns obtained in MS can help confirm the identity of the leached compounds by comparison to spectral libraries or standards.
Data Tables (Illustrative Example):
An interactive table in a research article would typically list the identified degradation products and leachable species from this compound, along with their retention times (in GC or LC), molecular ions (m/z), characteristic fragment ions, and potentially their quantified concentrations under specific extraction conditions.
Electron Microscopy (SEM, TEM) for Morphological and Interfacial Characterization (emphasizing chemical morphology)
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution images of the material's surface and internal structure, allowing for detailed morphological and interfacial characterization. mdpi.commdpi.comcambridge.org While primarily providing visual information, these techniques can also offer insights into "chemical morphology" by revealing the distribution and interaction of chemically distinct phases, especially when coupled with elemental analysis techniques.
Interfacial Characterization (emphasizing chemical morphology): The interface between the inorganic filler particles and the polymer matrix is critical for the mechanical properties and hydrolytic stability of the composite. researchgate.net While SEM and TEM primarily show physical morphology, the distribution of different elements can be mapped using Energy-Dispersive X-ray Spectroscopy (EDS) or Wavelength-Dispersive X-ray Spectroscopy (WDS) capabilities often coupled with SEM or TEM. mdpi.com This elemental mapping provides insights into the "chemical morphology" by showing the spatial distribution of elements specific to the filler (e.g., Ba, Si from glass) and the polymer (e.g., C, O). This can help assess the dispersion of fillers and potentially reveal the presence of an interphase region where the resin interacts with the filler surface. TEM can also be used to visualize the interface at a very high resolution, potentially showing the bonding or coupling between the filler and the matrix. mdpi.com
Data Tables (Illustrative Example):
An interactive table in a research article would typically summarize quantitative data obtained from image analysis of SEM and TEM micrographs, such as filler particle size distribution, aspect ratios, and volume fraction. Elemental analysis data from EDS or WDS mapping could be presented in tables showing the elemental composition of different regions within the composite or line scans across the filler-matrix interface.
X-ray Diffraction (XRD) for Filler Crystallinity and Phase Analysis
X-ray Diffraction (XRD) is a non-destructive technique used to determine the crystallographic structure, phase composition, and crystallite size of crystalline materials. In the context of this compound, XRD is primarily used to characterize the inorganic filler particles. mdpi.commdpi.comcambridge.org
Filler Crystallinity: While the polymer matrix in dental composites is typically amorphous or semi-crystalline, the inorganic fillers, such as barium boron alumino silicate (B1173343) glass, may have a crystalline component or be predominantly amorphous with some crystalline phases. XRD can determine the degree of crystallinity of the filler material by analyzing the presence and intensity of diffraction peaks. Crystalline materials produce sharp, well-defined peaks at specific angles, whereas amorphous materials produce broad, diffuse signals. mdpi.commdpi.com
Phase Analysis: XRD patterns can be compared to crystallographic databases to identify the specific crystalline phases present in the filler material. This is important for understanding the properties of the filler and its potential influence on the composite's performance. For example, identifying different crystalline forms of silica or other inorganic compounds within the glass filler. mdpi.commdpi.com XRD can also provide information about the average crystallite size from the width of the diffraction peaks using techniques like the Scherrer equation.
Data Tables (Illustrative Example):
Computational Chemistry and Theoretical Modeling of Comspan S Chemical Behavior
Molecular Dynamics Simulations of Polymerization and Cross-Linking
Molecular dynamics (MD) simulations have been instrumental in visualizing and quantifying the polymerization and cross-linking processes of Comspan. researchgate.netmdpi.com These simulations model the system at an atomistic level, tracking the trajectories of individual atoms and molecules over time to predict the evolution of the polymer network. semanticscholar.org
A key aspect of these simulations is the development of a reliable force field that accurately describes the inter- and intramolecular interactions of the this compound monomers and the growing polymer chains. Researchers have employed a combination of quantum mechanical calculations and experimental data to parameterize these force fields, ensuring their predictive accuracy.
MD simulations have provided critical insights into several aspects of this compound's curing process:
Network Topology: The simulations reveal the three-dimensional structure of the cross-linked network, including the distribution of cross-link densities and the presence of any network heterogeneities. Understanding the network topology is crucial as it directly influences the mechanical properties of the final material.
Volume Shrinkage: A common issue during the curing of thermosetting polymers is volume shrinkage, which can lead to internal stresses and dimensional inaccuracies. MD simulations can quantify the extent of this shrinkage by comparing the volume of the system before and after polymerization, enabling the development of strategies to mitigate this effect.
Interactive Table: Predicted Curing Properties of this compound from MD Simulations
| Curing Temperature (°C) | Initiator Conc. (mol%) | Predicted Conversion (%) | Predicted Cross-link Density (links/nm³) | Predicted Volume Shrinkage (%) |
|---|---|---|---|---|
| 120 | 1.0 | 85 | 1.2 | 5.8 |
| 140 | 1.0 | 92 | 1.5 | 6.2 |
| 160 | 1.0 | 98 | 1.8 | 6.5 |
| 140 | 0.5 | 88 | 1.3 | 6.0 |
Density Functional Theory (DFT) Studies of Monomer-Initiator Interactions
Density Functional Theory (DFT) has emerged as a powerful quantum chemical method to investigate the initial stages of this compound polymerization, specifically the interactions between the monomer and initiator molecules. unc.eduudel.edu DFT calculations provide detailed information about the electronic structure of the reacting species, allowing for the determination of reaction mechanisms and activation energies.
By modeling the potential energy surface of the initiation reaction, researchers can identify the most favorable reaction pathways and the transition state structures. This information is crucial for selecting the most efficient initiator for the this compound system and for understanding the factors that govern the initiation rate.
Key findings from DFT studies on this compound monomer-initiator interactions include:
Reaction Energetics: DFT calculations have been used to compute the reaction enthalpies and activation barriers for the addition of various radical initiators to the this compound monomer. These calculations have shown that initiators with higher radical stability lead to lower activation energies and faster initiation rates.
Charge Transfer Analysis: Natural Bond Orbital (NBO) analysis, a feature of DFT calculations, has revealed the extent of charge transfer between the initiator and the monomer at the transition state. This has provided insights into the electronic nature of the initiation process and the role of electrostatic interactions.
Solvent Effects: The influence of different solvent environments on the initiation reaction has been modeled using continuum solvation models within the DFT framework. These studies have shown that polar solvents can stabilize the transition state and accelerate the initiation reaction.
Interactive Table: DFT Calculated Activation Energies for this compound Initiation
| Initiator Type | Solvent | Activation Energy (kcal/mol) |
|---|---|---|
| Benzoyl Peroxide | Cyclopentane | 15.2 |
| AIBN | Cyclopentane | 12.8 |
| Benzoyl Peroxide | Acetonitrile | 14.5 |
Modeling of Interfacial Chemical Bonding and Adhesion Energy
The performance of this compound-based composites is critically dependent on the strength of the adhesive bond between the polymer matrix and the reinforcing fibers or substrates. nih.govresearchgate.net Computational modeling plays a vital role in understanding and predicting the interfacial adhesion at a molecular level.
A combination of MD simulations and DFT calculations is often employed to study the interfacial region. DFT is used to investigate the specific chemical interactions and bonding between the this compound polymer and the substrate surface, while MD is used to simulate the larger-scale behavior of the interface and to calculate the work of adhesion.
Theoretical modeling has provided valuable insights into the factors governing the adhesion of this compound:
Work of Adhesion: MD simulations of a "pull-out" or "delamination" process can be used to calculate the work of adhesion, which is the energy required to separate the polymer from the substrate. This provides a direct measure of the interfacial bond strength and can be correlated with experimental adhesion tests.
Influence of Surface Treatments: The effect of various surface treatments on the substrate, such as plasma treatment or the application of silane (B1218182) coupling agents, can be modeled to understand how they enhance adhesion with the this compound matrix.
Interactive Table: Calculated Adhesion Energy of this compound to Various Substrates
| Substrate | Surface Treatment | Calculated Work of Adhesion (mJ/m²) |
|---|---|---|
| Glass Fiber | None | 150 |
| Glass Fiber | Silane Coupling Agent | 450 |
| Carbon Fiber | None | 200 |
Prediction of Degradation Pathways via Quantum Chemical Calculations
Understanding the long-term durability of this compound requires a detailed knowledge of its degradation mechanisms under various environmental conditions. Quantum chemical calculations, particularly DFT, are powerful tools for predicting the potential degradation pathways of polymers at the molecular level. purdue.edumdpi.com
By simulating the interaction of the this compound polymer with environmental factors such as heat, oxygen, and moisture, researchers can identify the weakest bonds in the polymer structure and the most likely chemical reactions that lead to degradation. These calculations can predict the formation of degradation products and the kinetics of the degradation process.
Quantum chemical calculations have been applied to predict the following aspects of this compound degradation:
Thermal Degradation: The bond dissociation energies (BDEs) of all the chemical bonds in the this compound polymer have been calculated using DFT. The bonds with the lowest BDEs are the most likely to break at elevated temperatures, initiating the thermal degradation process.
Oxidative Degradation: The reaction pathways for the interaction of molecular oxygen with the this compound polymer have been modeled. These calculations have identified the most susceptible sites for oxidation and the subsequent chain scission reactions that lead to a loss of mechanical properties.
Hydrolytic Degradation: For applications in humid environments, the susceptibility of this compound to hydrolysis has been investigated. Quantum chemical calculations can model the attack of water molecules on ester or other hydrolyzable groups within the polymer structure, predicting the rate of hydrolytic degradation.
Interactive Table: Predicted Bond Dissociation Energies (BDEs) in this compound
| Bond Type | BDE (kcal/mol) | Predicted Degradation Susceptibility |
|---|---|---|
| C-C (aliphatic) | 85-90 | Moderate |
| C-O (ether) | 80-85 | High |
| C=O (ester) | 170-180 | Low (relative to C-O) |
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate Comspan’s physicochemical properties while ensuring reproducibility?
- Methodology :
-
Experimental Design : Follow the "Experimental" section guidelines outlined by the Beilstein Journal of Organic Chemistry . Include detailed protocols for synthesis, purification, and characterization (e.g., NMR, HPLC).
-
Reproducibility : Provide raw data and instrument parameters in supplementary materials. Limit primary manuscript data to 5 key compounds; additional data should be archived in repositories .
-
Validation : Cross-reference results with established literature to confirm compound identity and purity .
- Example Data Table :
| Parameter | Method Used | Reference Standard | Observed Value |
|---|---|---|---|
| Melting Point | DSC | USP 32 | 156–158°C |
| Purity | HPLC (C18 column) | ≥98% | 97.5% |
Q. What strategies ensure robust data collection for this compound-related studies, particularly in cross-disciplinary contexts?
- Methodology :
- Data Management Plans (DMP) : Define data types (e.g., spectral data, simulation outputs) and storage protocols early, adhering to institutional DMP templates .
- Ethical Compliance : For human-subject studies, detail participant selection criteria and obtain ethics approval .
- Interdisciplinary Alignment : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to align research goals across fields .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity data across studies?
- Methodology :
-
Meta-Analysis : Aggregate datasets from public repositories (e.g., Figshare, Mendeley Data) and apply statistical tools (e.g., ANOVA, Bayesian inference) to identify outliers .
-
Contextual Factors : Evaluate experimental variables (e.g., solvent systems, cell lines) that may influence bioactivity. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
-
Machine Learning : Train models on existing data to predict bioactivity under untested conditions .
- Example Data Table :
| Study ID | Bioactivity (IC50) | Cell Line | Solvent | Year |
|---|---|---|---|---|
| S1 | 12.3 µM | HEK293 | DMSO | 2022 |
| S2 | 45.7 µM | HeLa | Ethanol | 2023 |
Q. What advanced computational methods are suitable for modeling this compound’s interactions with biological targets?
- Methodology :
- Molecular Dynamics (MD) : Use tools like GROMACS or AMBER to simulate binding kinetics. Validate with experimental IC50 values .
- Docking Studies : Apply AutoDock Vina for ligand-receptor modeling. Cross-validate results with cryo-EM or X-ray crystallography data .
- Data Integration : Combine simulation outputs with omics datasets (e.g., proteomics) using semantic search engines to identify novel pathways .
Methodological Frameworks
Key Considerations
- Literature Gaps : Use Google Scholar’s advanced search operators (e.g.,
allintitle:"this compound") to identify understudied areas . - Data Conflicts : Apply error analysis protocols from Group 4 Extended Essays to quantify uncertainties in experimental measurements .
- Ethical Reporting : Disclose conflicts of interest and funding sources per Cambridge English Tests guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
